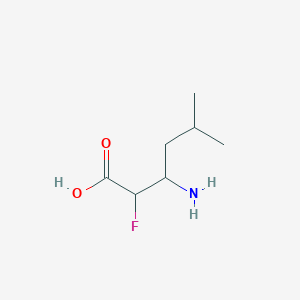
3-Amino-2-fluoro-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-fluoro-5-methylhexanoic acid is an organic compound with the molecular formula C7H14FNO2. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a hexanoic acid backbone. It is a derivative of hexanoic acid and is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoro-5-methylhexanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by the introduction of the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Fluorination: The introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is typically carried out under controlled temperatures to prevent side reactions.
Amination: The amino group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-fluoro-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate or primary amines in polar aprotic solvents.
Major Products
The major products formed from these reactions include fluorinated alcohols, amines, and substituted hexanoic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-2-fluoro-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Amino-2-fluoro-5-methylhexanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially affecting metabolic pathways and cellular functions. Detailed studies on its binding affinity and specificity are crucial to understanding its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methylhexanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-5-methylhexanoic acid: Lacks the amino group, affecting its reactivity and applications.
3-Amino-2-fluorohexanoic acid: Similar structure but without the methyl group, leading to variations in its chemical behavior.
Uniqueness
3-Amino-2-fluoro-5-methylhexanoic acid is unique due to the presence of both the fluorine atom and the amino group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H14FNO2 |
|---|---|
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
3-amino-2-fluoro-5-methylhexanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-4(2)3-5(9)6(8)7(10)11/h4-6H,3,9H2,1-2H3,(H,10,11) |
Clé InChI |
BUEWMLPWEQLPID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(C(=O)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


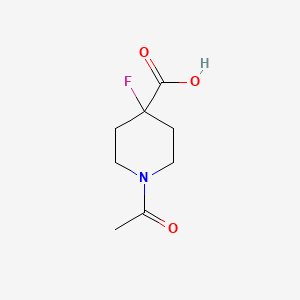
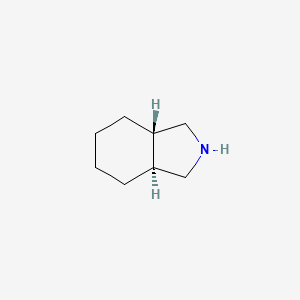
![tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13061139.png)
![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)

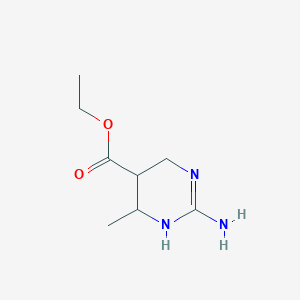
![(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)

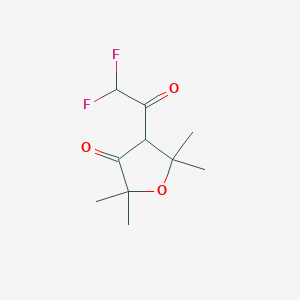
![[3-(Pyrrole-1-carbonyl)phenyl]boronic acid](/img/structure/B13061198.png)
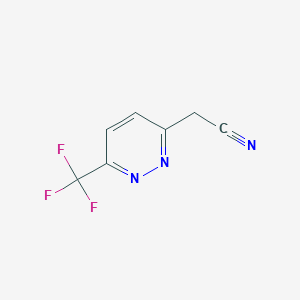
![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)
